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Compound of Interest

Compound Name: Acid Blue 45

Cat. No.: B039380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Blue 45, a synthetic anionic

dye widely utilized in various scientific research applications. The document details its chemical

and physical properties, toxicological data, and core applications in protein analysis, complete

with detailed experimental protocols and visual workflows.

Chemical and Physical Properties
Acid Blue 45, also known as C.I. 63010, is an anthraquinone derivative valued for its vibrant

blue color and its utility in biochemical assays.[1][2] It is a water-soluble dye, slightly soluble in

ethanol, and insoluble in nonpolar organic solvents like acetone, benzene, and carbon

tetrachloride.[1][3][4]
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Property Value Reference(s)

CAS Number 2861-02-1

Molecular Formula C₁₄H₈N₂Na₂O₁₀S₂

Molecular Weight 474.33 g/mol

IUPAC Name

Disodium 4,8-diamino-1,5-

dihydroxy-9,10-

dioxoanthracene-2,6-

disulfonate

Synonyms

C.I. Acid Blue 45, C.I. 63010,

Alizarin Saphirol B, Acid Blue

B, Acid Brilliant Blue GS

Appearance
Dark purple-brown or blue

powder

Melting Point >300°C

Maximum Absorbance (λmax)
~590-595 nm (when bound to

protein)

Solubility

Soluble in water; slightly

soluble in ethanol; insoluble in

acetone, benzene, carbon

tetrachloride

Topological Polar Surface Area 258 Å²

Hydrogen Bond Donor Count 4

Hydrogen Bond Acceptor

Count
12

Toxicological Data
The toxicological properties of Acid Blue 45 have not been fully investigated. It may cause

eye, skin, and respiratory tract irritation. Ingestion may be harmful and cause irritation of the

digestive tract.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b039380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test Species Route Value Reference(s)

LD50 Mouse Oral 2900 mg/kg

Core Applications in Research
Acid Blue 45 is a cornerstone reagent in molecular biology and biochemistry, primarily for the

quantification and visualization of proteins.

Protein Quantification (Bradford Assay): The Bradford assay is a rapid and sensitive method

for determining the concentration of protein in a solution. The assay relies on the binding of

Acid Blue 45 (as Coomassie Brilliant Blue G-250) to proteins, which causes a shift in the

dye's maximum absorbance from 465 nm to 595 nm.

Protein Visualization in Gels (SDS-PAGE): Following polyacrylamide gel electrophoresis

(PAGE), Acid Blue 45 is used to stain proteins, rendering them visible as distinct blue bands

against a clear background. This allows for the assessment of protein purity, molecular

weight, and abundance.

Mechanism of Protein Interaction
The interaction between Acid Blue 45 and proteins is non-covalent and driven by a

combination of electrostatic and hydrophobic forces. The negatively charged sulfonate groups

of the dye interact with positively charged basic amino acid residues (primarily arginine, lysine,

and histidine) in the protein. Additionally, van der Waals forces and hydrophobic interactions

contribute to the stability of the protein-dye complex. This binding stabilizes the anionic, blue

form of the dye.
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Figure 1. Mechanism of Acid Blue 45 binding to protein.

Experimental Protocols
A. Bradford Protein Assay
This protocol describes a standard procedure for determining protein concentration using the

Bradford method.

1. Reagent Preparation (Bradford Reagent)

Dissolve 100 mg of Coomassie Brilliant Blue G-250 (Acid Blue 45) in 50 mL of 95% ethanol.

To this solution, add 100 mL of 85% (w/v) phosphoric acid.

Once the dye is completely dissolved, bring the total volume to 1 liter with distilled water.

Filter the solution through Whatman #1 paper to remove any precipitate.

Store the reagent in a dark bottle at 4°C.

2. Preparation of Protein Standards

Prepare a stock solution of a standard protein, such as Bovine Serum Albumin (BSA), at a

concentration of 1 mg/mL.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b039380?utm_src=pdf-body-img
https://www.benchchem.com/product/b039380?utm_src=pdf-body
https://www.benchchem.com/product/b039380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Create a series of dilutions from the stock solution to generate standards with concentrations

ranging from 0.1 to 1.0 mg/mL (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL). Use the same buffer

as your unknown sample for dilutions.

3. Assay Procedure

Pipette a small volume (e.g., 20 µL) of each standard and each unknown sample into

separate, clearly labeled test tubes or microplate wells. Assays should be performed in

duplicate or triplicate.

Prepare a "blank" tube or well containing the same volume of the buffer used for your

samples.

Add a larger volume (e.g., 1 mL) of the Bradford reagent to each tube or well. Mix thoroughly.

Incubate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.

Set a spectrophotometer to a wavelength of 595 nm and zero the instrument using the blank.

Measure the absorbance of each standard and unknown sample.

4. Data Analysis

Subtract the absorbance of the blank from all readings.

Plot a standard curve of absorbance at 595 nm versus the known protein concentration (in

µg/mL) for the BSA standards.

Determine the protein concentration of the unknown samples by interpolating their

absorbance values from the standard curve.
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Figure 2. Experimental workflow for the Bradford Protein Assay.

B. Staining Proteins in Polyacrylamide Gels (SDS-PAGE)
This protocol outlines a common method for visualizing proteins in polyacrylamide gels after

electrophoresis using an Acid Blue 45-based stain.

1. Reagent Preparation

Staining Solution (0.1% Coomassie G-250):
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Dissolve 0.5 g of Coomassie Brilliant Blue G-250 (Acid Blue 45) in a solution containing

50% methanol and 10% acetic acid (final volume 500 mL).

Stir thoroughly and filter to remove any insoluble particles.

Destaining Solution:

Prepare a solution of 40-50% methanol and 10% acetic acid in distilled water.

2. Staining Procedure

After electrophoresis, carefully remove the polyacrylamide gel from the cassette.

Fixing (Optional but Recommended): Place the gel in a container with a fixing solution (e.g.,

50% methanol, 10% acetic acid) for 30-60 minutes. This step improves band sharpness.

Pour off the fixing solution and rinse the gel with deionized water. For SDS-PAGE gels,

washing 2-3 times for 5 minutes each in a large volume of water helps remove residual SDS.

Immerse the gel completely in the Staining Solution. Place it on a gentle orbital shaker and

agitate for 1-2 hours at room temperature. Protein bands may become visible within minutes.

3. Destaining Procedure

Pour off the staining solution (it can often be reused).

Briefly rinse the gel with deionized water.

Add the Destaining Solution to the container, ensuring the gel is fully submerged.

Agitate gently on a shaker. Replace the destaining solution every 20-30 minutes until the

background of the gel is clear and the protein bands are sharply defined.

Once destaining is complete, the gel can be stored in distilled water or a 5% acetic acid

solution.
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Figure 3. Workflow for staining protein gels with Acid Blue 45.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

